2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-6-fluorobenzamide
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Overview
Description
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-6-fluorobenzamide is a complex organic compound that garners significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound integrates multiple functional groups, making it a versatile molecule for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-6-fluorobenzamide involves multi-step organic synthesis:
Initial Setup: : Formation of the tetrahydroquinoline core by cyclization of suitable precursors under acidic or basic conditions.
Subsequent Modifications: : Introduction of the ethanesulfonyl group through a sulfonation reaction, typically using sulfonyl chloride in the presence of a base.
Halogenation: : Chlorination of the tetrahydroquinoline ring under controlled conditions to ensure selective substitution.
Fluorobenzamide Formation: : Coupling of the halogenated tetrahydroquinoline derivative with a fluorobenzamide precursor using amide bond formation techniques, such as using carbodiimide coupling agents.
Industrial Production Methods
In industrial settings, the production of this compound involves scaled-up versions of the aforementioned synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, thereby improving reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom of the ethanesulfonyl group, leading to the formation of sulfoxides and sulfones.
Reduction: : The chlorinated and fluorinated aromatic rings can be selectively reduced under catalytic hydrogenation conditions.
Substitution: : Nucleophilic aromatic substitution is possible at the chloro and fluoro positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Employing oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas.
Substitution: : Nucleophiles such as amines or thiols under basic conditions (e.g., sodium hydride, NaH).
Major Products Formed
Sulfoxides/Sulfones: : From oxidation.
Dehalogenated Derivatives: : From reduction.
Substituted Aromatics: : From nucleophilic aromatic substitution.
Scientific Research Applications
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-6-fluorobenzamide has a broad range of applications:
Chemistry: : Utilized as a building block in organic synthesis and the development of new materials.
Biology: : Studied for its potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: : Investigated for therapeutic applications due to its bioactive properties, such as anti-inflammatory or anticancer activities.
Industry: : Employed in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Binding to specific proteins or enzymes, potentially inhibiting or modifying their activity.
Pathways Involved: : The modulation of signaling pathways involved in inflammation, cell proliferation, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(7-chloroquinolin-4-yl)-6-fluorobenzamide: : Another compound with similar structural motifs.
Ethanesulfonyl-tetrahydroquinoline derivatives: : Compounds sharing the core structure with variations in functional groups.
Fluorobenzamide analogs: : Molecules with different substituents on the benzamide ring.
Uniqueness
Unique Structural Features: : The specific combination of chloro, ethanesulfonyl, tetrahydroquinoline, and fluorobenzamide moieties.
Distinct Biological Activities: : Potentially unique pharmacological profiles compared to related compounds.
Conclusion
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-6-fluorobenzamide is a multifaceted compound with significant potential in various scientific domains, from synthetic chemistry to pharmaceutical research. Its unique chemical structure allows for diverse reactivity and promising applications in multiple fields.
Properties
IUPAC Name |
2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c1-2-26(24,25)22-10-4-5-12-8-9-13(11-16(12)22)21-18(23)17-14(19)6-3-7-15(17)20/h3,6-9,11H,2,4-5,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJRXOQISFUZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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